(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Synthesis of the pyridin-3-ylmethylamine: This involves the reaction of 2-(thiophen-2-yl)pyridine with formaldehyde and hydrogen cyanide, followed by reduction.
Coupling Reaction: The final step involves coupling the furan-2-yl acrylamide with the pyridin-3-ylmethylamine under conditions that promote the formation of the (E)-isomer, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide: can be compared with other heterocyclic compounds that contain furan, thiophene, and pyridine rings.
Furan-2-yl acrylamide: Similar structure but lacks the pyridine and thiophene rings.
Thiophene-2-yl acrylamide: Similar structure but lacks the furan and pyridine rings.
Pyridin-3-yl acrylamide: Similar structure but lacks the furan and thiophene rings.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can impart unique electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(8-7-14-5-2-10-21-14)19-12-13-4-1-9-18-17(13)15-6-3-11-22-15/h1-11H,12H2,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIVTLUCBLIHH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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